Orthogonal Benzyl–Acetyl Protecting Group Architecture Enables Sequential Deprotection Not Possible with All-Benzyl Analog
The target compound bears five benzyl ether and four acetyl ester protecting groups (C₆₃H₇₃NO₁₉, MW 1148.25), whereas the closest analog O-Penta-benzyl Lewis A Trisaccharide (P271350) carries only five benzyl groups with free hydroxyls on the galactopyranosyl ring (C₅₅H₆₅NO₁₅, MW 980.10) . This structural difference means the target compound can undergo hydrogenolytic debenzylation (Pd/C, H₂) to yield the peracetylated trisaccharide with free reducing terminus while retaining the acetyl esters, or alternatively, Zemplén deacetylation to selectively remove acetates while retaining benzyl protection [1]. The all-benzyl analog P271350 cannot execute this orthogonal deprotection sequence. In synthetic terms, the four acetyl groups contribute 168.15 Da to the molecular mass difference .
| Evidence Dimension | Protecting group composition and molecular weight |
|---|---|
| Target Compound Data | 5 benzyl ethers + 4 acetyl esters; C₆₃H₇₃NO₁₉; MW 1148.25 g/mol |
| Comparator Or Baseline | O-Penta-benzyl Lewis A Trisaccharide (P271350): 5 benzyl ethers + 0 acetyl esters; C₅₅H₆₅NO₁₅; MW 980.10 g/mol |
| Quantified Difference | ΔMW = 168.15 Da; ΔFormula = C₈H₈O₄ (4 acetyl groups replacing 4 hydroxyls) |
| Conditions | Structural comparison based on vendor-reported molecular formulas and IUPAC names (TRC product catalog) |
Why This Matters
The orthogonal protecting group pattern enables chemists to sequentially unmask specific hydroxyl positions for regioselective sulfation, sialylation, or glycan chain elongation without cross-reactivity, a synthetic capability absent from the all-benzyl analog.
- [1] Wang, A. Syntheses of the tumor associated carbohydrate antigen Lewis a Lewis x fragments and one step deprotections in Birch reduction conditions. Ph.D. Thesis, University of Guelph (2009). Describes benzyl and acetyl group compatibility with Birch reduction and hydrogenolytic deprotection strategies. View Source
